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6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

Catalog No.
S14636438
CAS No.
M.F
C14H14N2O5S
M. Wt
322.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic a...

Product Name

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

IUPAC Name

6-morpholin-4-ylsulfonylquinoline-4-carboxylic acid

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

InChI

InChI=1S/C14H14N2O5S/c17-14(18)11-3-4-15-13-2-1-10(9-12(11)13)22(19,20)16-5-7-21-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

ZOQAQPDRUOEOAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a quinoline ring substituted with a morpholine-4-sulfonyl group and a carboxylic acid functional group. Its molecular formula is C14H14N2O6SC_{14}H_{14}N_{2}O_{6}S and it has a molecular weight of 338.34 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the electron-withdrawing sulfonyl group and the electron-rich quinoline ring. It can undergo various transformations, such as:

  • Acid-base reactions: The carboxylic acid can donate a proton, making it useful in forming salts.
  • Esterification: Reacting with alcohols can yield esters, which are important in drug formulation.
  • Nucleophilic attack: The sulfonyl group can facilitate nucleophilic attacks by activating adjacent positions on the quinoline ring.

These reactions are pivotal in synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Research indicates that 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid displays significant biological activities, particularly as an antimicrobial and anticancer agent. Its structural components allow it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes. Studies have shown that compounds with similar structures often exhibit:

  • Antibacterial properties: Effective against various bacterial strains.
  • Antifungal activity: Inhibiting fungal growth in vitro.
  • Antitumor effects: Inducing apoptosis in cancer cells through specific pathways.

The exact mechanisms of action are still under investigation, but its potential as a therapeutic agent is promising.

Several synthesis methods have been developed for 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid. Common approaches include:

  • Condensation Reactions: Combining morpholine sulfonyl chloride with quinoline derivatives in the presence of a base to form the target compound.
  • Multi-step Synthesis: Starting from commercially available quinoline-4-carboxylic acid, followed by sulfonation and subsequent modifications to introduce the morpholine group.
  • Catalytic Methods: Utilizing catalysts to enhance yields and selectivity during the synthesis process.

These methods highlight the versatility in producing this compound while allowing for modifications that could lead to new derivatives with enhanced properties .

The applications of 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid span several fields:

  • Pharmaceutical Development: As a lead compound for designing new antibiotics or anticancer drugs.
  • Biochemical Research: Serving as a tool for studying enzyme inhibition and cellular processes.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Its diverse applications underscore its significance in both research and industry.

Interaction studies involving 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid focus on its binding affinities with various biological targets. These studies typically assess:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes related to disease mechanisms.
  • Receptor Binding: Investigating the interactions with cellular receptors that may mediate its biological effects.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, guiding further development into therapeutic agents.

Several compounds share structural similarities with 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid, including:

  • Quinoline-4-carboxylic acid - Lacks the morpholine sulfonyl group but shares the quinoline backbone.
  • 6-(Diethylaminosulfonyl)quinoline-4-carboxylic acid - Contains a different sulfonamide substituent affecting its biological properties.
  • 2-Hydroxyquinoline derivatives - Variants that may show different solubility and reactivity profiles.

Comparison Table

Compound NameKey Features
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acidUnique sulfonyl group; potential antimicrobial activity
Quinoline-4-carboxylic acidBasic structure; lacks additional functional groups
6-(Diethylaminosulfonyl)quinoline-4-carboxylic acidDifferent sulfonamide; altered biological activity
2-Hydroxyquinoline derivativesVariations affecting solubility and reactivity

The uniqueness of 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid lies in its specific structural features that enhance its biological activity while allowing for further chemical modifications to optimize its therapeutic potential.

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

322.06234272 g/mol

Monoisotopic Mass

322.06234272 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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